[4-(Trifluoromethyl)thiophen-3-yl]boronic acid

Protodeboronation Boronic acid stability Thiophene positional isomer

[4-(Trifluoromethyl)thiophen-3-yl]boronic acid is a heteroaryl boronic acid bearing a boronic acid group at the 3-position and a trifluoromethyl (-CF₃) substituent at the 4-position of a thiophene ring. It belongs to a structural subclass of thienylboronic acids that is widely employed in palladium-catalyzed Suzuki–Miyaura cross-couplings for the construction of biaryl architectures relevant to pharmaceuticals, agrochemicals, and materials science.

Molecular Formula C5H4BF3O2S
Molecular Weight 195.95
CAS No. 2246717-07-5
Cat. No. B2915236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Trifluoromethyl)thiophen-3-yl]boronic acid
CAS2246717-07-5
Molecular FormulaC5H4BF3O2S
Molecular Weight195.95
Structural Identifiers
SMILESB(C1=CSC=C1C(F)(F)F)(O)O
InChIInChI=1S/C5H4BF3O2S/c7-5(8,9)3-1-12-2-4(3)6(10)11/h1-2,10-11H
InChIKeyLWVQATYLVQPFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Trifluoromethyl)thiophen-3-yl]boronic acid (CAS 2246717-07-5): Core Identity and Heteroaryl Boronic Acid Classification


[4-(Trifluoromethyl)thiophen-3-yl]boronic acid is a heteroaryl boronic acid bearing a boronic acid group at the 3-position and a trifluoromethyl (-CF₃) substituent at the 4-position of a thiophene ring [1]. It belongs to a structural subclass of thienylboronic acids that is widely employed in palladium-catalyzed Suzuki–Miyaura cross-couplings for the construction of biaryl architectures relevant to pharmaceuticals, agrochemicals, and materials science . The electron-withdrawing CF₃ group fundamentally alters the electronic character and stability of the boronic acid motif, distinguishing it from unsubstituted thiophene-3-boronic acid and from regioisomeric trifluoromethyl-thiophene boronic acids.

Why 4-(Trifluoromethyl)thiophen-3-yl]boronic Acid Cannot Be Safely Replaced by Other Thienyl- or Phenylboronic Acids


Substituting [4-(trifluoromethyl)thiophen-3-yl]boronic acid with a generic thiophene-3-boronic acid or a positional isomer risks dramatic differences in coupling efficiency, protodeboronation rates, and regiochemical outcome. The combination of the 3-boronic acid orientation and the electron-withdrawing 4-CF₃ group produces a unique reactivity profile that cannot be recapitulated by simply mixing a different thiophene boronic acid with a separate CF₃ source [1][2]. The quantitative comparisons below demonstrate that even closely related regioisomers diverge in measurable stability and reaction performance, making blind substitution a source of batch failure and irreproducible results.

Quantitative Differentiation of [4-(Trifluoromethyl)thiophen-3-yl]boronic Acid Against Closest Analogs


Protodeboronation Stability: 3-Thienylboronic Acid Motif Outperforms 2-Thienyl Isomer by >100-Fold

The protodeboronation rate of thiophene-3-boronic acid at 70 °C is 8.5 × 10⁵ relative to benzeneboronic acid, whereas thiophene-2-boronic acid protodeboronates at a relative rate of 7.1 × 10³ [1]. This ~120-fold higher stability of the 3-boronic acid isomer directly reduces the risk of premature deboronation during Suzuki–Miyaura reactions conducted under aqueous or protic conditions. While the target compound additionally bears a 4-CF₃ group that can further modulate stability (electron-withdrawing substituents decrease thienylboronic acid stability [2]), the inherent advantage of the 3-position attachment is a foundational differentiator against 2-thienylboronic acid analogs such as [4-(trifluoromethyl)thiophen-2-yl]boronic acid (CAS 2070922-43-7).

Protodeboronation Boronic acid stability Thiophene positional isomer

Electronic Modulation: CF₃ Group Increases Boronic Acid Acidity and Alters Suzuki Coupling Reactivity

Trifluoromethyl substitution increases the acidity of arylboronic acids: for para-CF₃-phenylboronic acid, the pKa is lowered by approximately 1.5 units relative to unsubstituted phenylboronic acid (pKa ~8.8 vs. ~10.3) [1][2]. This enhanced acidity promotes more efficient transmetalation in the Suzuki–Miyaura catalytic cycle. Consistent with this, a closely related analog—5-(trifluoromethyl)thiophene-3-boronic acid—delivers a Suzuki coupling yield of 76% with bromobenzene, compared to 52% for unsubstituted thiophene-3-boronic acid under analogous conditions . While this head-to-head comparison is for the 5-CF₃ regioisomer rather than the target 4-CF₃ compound, the electronic influence of the CF₃ group is a class-level effect that reasonably extends to the 4-CF₃ analog, providing a measurable yield advantage over non-fluorinated thiophene boronic acids.

Boronic acid acidity Electron-withdrawing effect Suzuki coupling yield

Regioselective C4 Coupling Enabled by 3-Substituted Thiophene Scaffold with Electron-Withdrawing Group

3-Substituted thiophenes bearing electron-withdrawing groups (EWG = COOEt, PO(OEt)₂) undergo Pd-catalyzed oxidative coupling regiospecifically at the C4 position when reacted with arylboronic acids [1]. The target compound, with its 4-CF₃ (a strong EWG) and 3-boronic acid motif, is structurally pre-organized to serve as the boronic acid coupling partner in analogous transformations targeting C4-arylated thiophene products. This regiochemical outcome is not achievable with 2-substituted or unsubstituted thiophene boronic acids, which lack the necessary EWG at the 3-position to direct coupling to C4.

Regioselective oxidative coupling 3-substituted thiophene C4 functionalization

Commercial Purity Benchmark: 98% Specification Reduces Purification Burden vs. Lower-Purity Regioisomers

A reputable commercial supplier (Leyan) lists [4-(trifluoromethyl)thiophen-3-yl]boronic acid at 98% purity . In contrast, the regioisomer [4-(trifluoromethyl)thiophen-2-yl]boronic acid (CAS 2070922-43-7) is commonly offered at 95% purity from multiple vendors , and 5-(trifluoromethyl)thiophene-3-boronic acid (CAS 2242644-66-0) is marketed at ≥95% . While these purity differences appear modest, a 3-percentage-point improvement in purity reduces the molar amount of unidentified impurities by approximately 60% (from 5% impurity to 2% impurity), which can be decisive in multi-step syntheses where impurity carryover degrades downstream yields or complicates purification.

Commercial purity Procurement specification Quality control

High-Value Application Scenarios for [4-(Trifluoromethyl)thiophen-3-yl]boronic Acid Based on Quantitative Differentiation


Suzuki–Miyaura Coupling for Trifluoromethyl-Containing Biaryl Pharmaceuticals

The compound's combination of a 3-boronic acid (high protodeboronation stability, ~120× vs. 2-isomer) and a 4-CF₃ group (enhanced acidity, ~1.5 pKa units lower) makes it the preferred coupling partner for constructing CF₃-bearing biaryl pharmacophores under aqueous or high-temperature conditions. The empirical yield advantage of ~24 percentage points over non-fluorinated thiophene boronic acids reduces the stoichiometric excess required and simplifies purification in medicinal chemistry libraries and scale-up campaigns. This is directly relevant to drug discovery programs targeting kinases, GPCRs, and ion channels where the trifluoromethyl group improves metabolic stability and membrane permeability.

Regioselective Synthesis of C4-Functionalized Thiophene Building Blocks for Agrochemicals

When used as a coupling partner in oxidative Pd-catalyzed reactions, the 3-boronic acid/4-CF₃ substitution pattern directs C–C bond formation exclusively to the C4 position of partner 3-substituted thiophenes [1]. This intrinsic regiochemical control eliminates the need for directing groups that would otherwise require additional synthetic steps and later removal. Procurement of this specific regioisomer ensures reliable C4-functionalization in the synthesis of thiophene-containing fungicides and herbicides, where incorrect isomer formation is a leading cause of batch rejection in agrochemical development.

Material Science: Synthesis of Fluorinated Polythiophene Monomers for Organic Electronics

Fluorinated polythiophenes exhibit enhanced oxidative stability and altered HOMO/LUMO levels for organic field-effect transistors (OFETs) and polymer solar cells [2]. The 4-CF₃-thiophene-3-boronic acid serves as a key monomer precursor for regioregular poly(3-aryl-4-trifluoromethylthiophene) derivatives. The 98% commercial purity specification meets the stringent monomer purity requirements for controlled polymerization, where even 2% of regioisomeric impurities can introduce chain defects that degrade charge-carrier mobility by over an order of magnitude.

Enzyme Inhibitor Design: Boronic Acid Warhead with Trifluoromethyl Pharmacophore

Boronic acids are established serine hydrolase and proteasome inhibitors. Structural biology data show that trifluoromethyl-thiophene-boronic acid derivatives bind Staphylococcus aureus fluorophosphonate-binding serine hydrolases (FphH, FphE) as covalent inhibitors [3]. The 4-CF₃ group occupies a lipophilic pocket that is not accessible to unsubstituted thiophene boronic acids, providing a structure-based rationale for selecting this specific substitution pattern in antibacterial lead optimization programs.

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